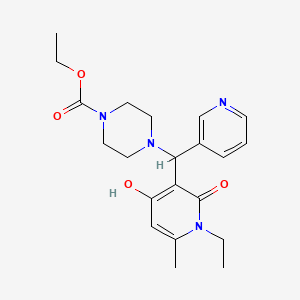
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is used as a building block for various chemical compounds and is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.19 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.科学的研究の応用
Antimicrobial Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate and its derivatives have been studied for their antimicrobial properties. For instance, some newly synthesized compounds, including Mannich bases, showed good activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012).
Crystal Structures and Magnetic Properties
Research on the crystal structures and magnetic properties of metal-organic hybrid materials involving this compound has been conducted. These studies provide insights into the structural and functional aspects of such materials, with potential applications in various fields (Ahmad et al., 2012).
Carbonylation Reactions
The compound has been used in studies exploring carbonylation reactions, particularly involving the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene. This research contributes to understanding the mechanisms of carbonylation at a C−H bond in the piperazine ring (Ishii et al., 1997).
Synthesis of Functionalised Derivatives
The synthesis of functionalized derivatives of this compound has been explored, leading to the creation of various structures like pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. Such syntheses expand the range of potential applications in pharmaceutical and chemical industries (Arrault et al., 2002).
Synthesis of Naphthyridines
Studies on the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, which are derivatives of this compound, have been conducted. This research is significant for the development of new chemotherapeutic agents (Balogh et al., 2009).
Chemotherapeutic Applications
Research on the synthesis of 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, which are related to this compound, has been conducted, with a focus on their application in antimicrobial studies (Balogh et al., 1980).
Design of Novel Fluoroquinolones
The compound has been used in the design and synthesis of novel fluoroquinolones, evaluated in vivo against Mycobacterium tuberculosis, showcasing its potential in the development of new antibacterial agents (Shindikar & Viswanathan, 2005).
Structural Analysis with Metal Complexes
The structural analysis of complexes formed by this compound with various metals (like Ni, Zn, and Cd) has been studied, providing insights into the binding and structure of such complexes, which is important for materials science and coordination chemistry (Prakash et al., 2014).
将来の方向性
The compound has shown promising results in neuroprotection and anti-neuroinflammatory studies . Future research could focus on further exploring these properties and potentially developing the compound as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
特性
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-4-25-15(3)13-17(26)18(20(25)27)19(16-7-6-8-22-14-16)23-9-11-24(12-10-23)21(28)29-5-2/h6-8,13-14,19,26H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJISSWWSTUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C(=O)OCC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

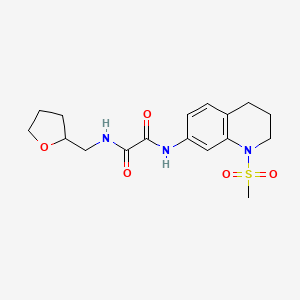
![1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2976612.png)
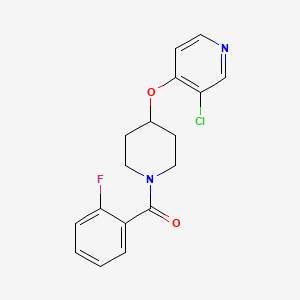
![2-Cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2976614.png)
![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)
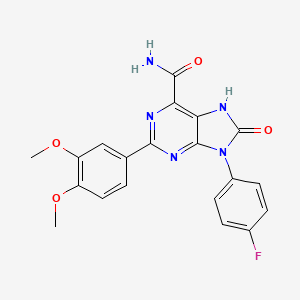
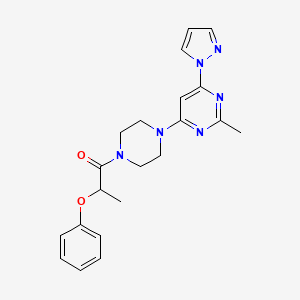
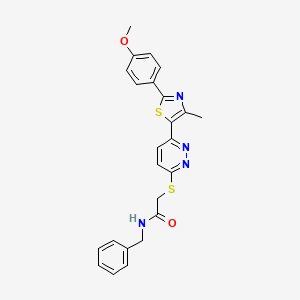
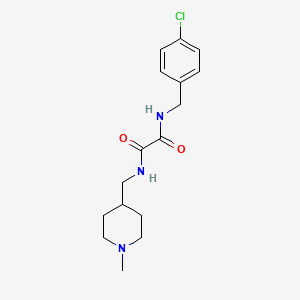
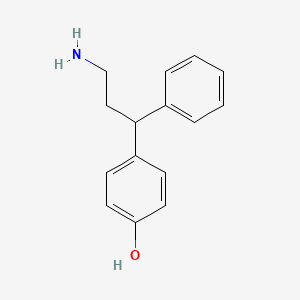
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2976628.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)